2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 1-azadiene derivative with a 2-carbon π-component in a [4 + 2] cycloaddition reaction. This can be achieved through thermal pericyclic reactions or transition metal-catalyzed formal cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the cycloaddition reactions to maximize yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the imidazo[4,5-b]pyridine scaffold.
Scientific Research Applications
2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Thieno[2,3-b]pyridine: A related compound with a sulfur atom in place of the nitrogen atom in the imidazo[4,5-b]pyridine core.
Uniqueness
2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylethoxy group and methyl group contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-cyclopropylethoxy)-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(9-5-6-9)16-12-14-10-4-3-7-13-11(10)15(12)2/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHAFLDGXKBISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC3=C(N2C)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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